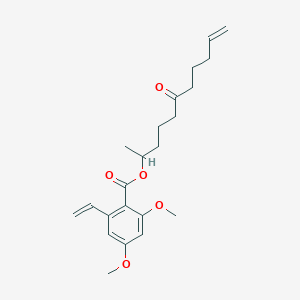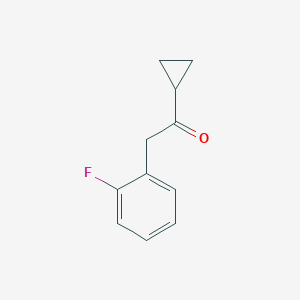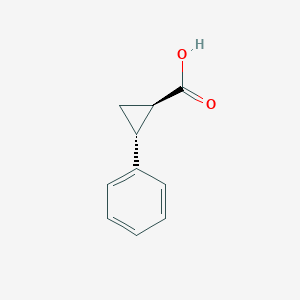
Caffeic acid 3-O-glucuronide
Overview
Description
Caffeic acid 3-O-glucuronide is a glycoside . It is a derivative of caffeic acid, which is a natural phenolic compound found in high concentrations in fruits, vegetables, cereals, coffee, tea, and wine . It has been shown to have strong antioxidant properties .
Synthesis Analysis
Caffeic acid glucoside, a compound similar to caffeic acid 3-O-glucuronide, can be synthesized through enzymatic modification, followed by isolation through butanol separation, silica gel chromatography, and preparative HPLC . Another study suggests that caffeic acid can be biosynthesized from glucose .Molecular Structure Analysis
The molecular formula of Caffeic acid 3-O-glucuronide is C15H16O10 . Its structure includes a phenylpropanoid C6-C3 structure as the main chemical scaffold, recognized by the presence of hydroxyl groups on the aromatic rings and a carboxyl group in the lateral chain .Chemical Reactions Analysis
Caffeic acid and its derivatives, including caffeic acid 3-O-glucuronide, have been studied for their antioxidant activity. Some of the products of phenolic acid metabolism, including caffeic acid 3-O-glucuronide, retain strong antioxidant properties .Physical And Chemical Properties Analysis
Caffeic acid 3-O-glucuronide has a molecular weight of 356.28 g/mol . It has a Hydrogen Bond Donor Count of 6 .Scientific Research Applications
Skin Protection
Topical application of this compound can protect the skin from UV radiation and reduce signs of aging. It promotes skin health by preventing photoaging and potentially treating hyperpigmentation disorders.
These applications are derived from the compound’s biochemical activities and are supported by various studies in the field of phytochemistry and pharmacology . The ongoing research continues to uncover new potential uses and mechanisms of action, making Caffeic acid 3-O-glucuronide a promising compound in scientific research and therapeutic applications.
Mechanism of Action
Target of Action
Caffeic Acid 3-O-Glucuronide is a metabolite of caffeic acid, which is a type of phenolic compound. The primary targets of this compound are enzymes involved in its metabolism, such as catechol-O-methyltransferase (COMT) and UDP-glucuronyltransferase (GT) . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds.
Mode of Action
Caffeic Acid 3-O-Glucuronide interacts with its targets through enzymatic reactions. Specifically, caffeic acid is converted to isoferulic acid by COMT. Isoferulic acid can then form isoferulic acid-3′-sulfate by the action of an unspecified sulfotransferase enzyme or isoferulic acid-3-O-glucuronide (which is Caffeic Acid 3-O-Glucuronide) by GT .
Biochemical Pathways
The compound is synthesized in plants through the shikimic acid pathway , where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . In humans, it undergoes several reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
The bioavailability of Caffeic Acid 3-O-Glucuronide is influenced by factors such as dietary intake, bioaccessibility, and metabolism . It’s worth noting that the metabolism of phenolic compounds is first studied in the in-vitro system followed by in-vivo evaluation . The studies on the in-vitro model system can offer valuable insights that are relevant to human health only if they are carefully designed and critically interpreted .
Result of Action
It’s known that some products of phenolic acid metabolism, including caffeic acid 3-o-glucuronide, retain strong antioxidant properties .
Action Environment
The action, efficacy, and stability of Caffeic Acid 3-O-Glucuronide can be influenced by various environmental factors. For instance, food processing can improve the release of hydroxycinnamic acids (HCAs) and increase their antioxidant capacity . Furthermore, the gut microbiota plays a significant role in the metabolism of chlorogenic, ferulic, and caffeic acids .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMSDFTZKNUHY-ZYZFHZPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648958 | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid 3-O-glucuronide | |
CAS RN |
1093679-73-2 | |
| Record name | 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is caffeic acid 3-O-glucuronide formed in the body?
A1: Caffeic acid 3-O-glucuronide is a metabolite of caffeic acid, a phenolic compound found abundantly in plants. After ingestion of caffeic acid-rich foods or extracts, caffeic acid is metabolized primarily in the liver. One of the major metabolic pathways involves glucuronidation, where a glucuronic acid molecule is attached to caffeic acid, forming caffeic acid 3-O-glucuronide. [] This process enhances its water solubility, facilitating excretion from the body.
Q2: How does the pharmacokinetic profile of caffeic acid 3-O-glucuronide compare to its precursor, caffeic acid, after oral administration of Stauntonia hexaphylla leaf extract (YRA-1909)?
A2: Following oral administration of YRA-1909 to rats, both caffeic acid and caffeic acid 3-O-glucuronide were detected in plasma. Interestingly, the area under the plasma concentration-time curve (AUClast), a measure of drug exposure, for caffeic acid 3-O-glucuronide was significantly higher than that of caffeic acid. [] This suggests that a considerable amount of caffeic acid is rapidly metabolized into caffeic acid 3-O-glucuronide, leading to higher systemic exposure of the metabolite compared to the parent compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)




